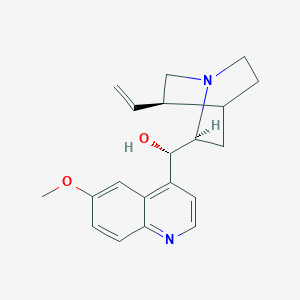

Epiquinine

Übersicht

Beschreibung

Epiquinine, also known as epiquinamide, is a novel quinolizidine alkaloid that was originally isolated from the skin extracts of the Ecuadoran poison frog, Epipedobates tricolor . It has been identified as a nicotinic acetylcholine receptor agonist with selectivity for the beta2 subtype, which suggested its potential as a lead compound for developing new therapeutics and pharmacological probes . However, subsequent research indicated that the initial activity reported for epiquinamide might have been due to cross-contamination with another compound, epibatidine, and that synthetic epiquinamide is inactive at nicotinic receptors .

Synthesis Analysis

The synthesis of epiquinamide has been approached through various strategies. One method starts from the amino acid l-allysine ethylene acetal and involves key steps such as a highly diastereoselective N-acyliminium ion allylation and a ring-closing metathesis reaction . Another approach uses chemoenzymatic formation of an enantiomerically pure cyanohydrin and reductive cyclization to a cyclic N,N-acetal, which is then converted into an N-acyliminium ion precursor . Alternative syntheses have been described using double Mitsunobu reactions and the addition of a lithium anion of diphenylallylimine to nonracemic sulfinimines . A versatile approach involving a tandem Swern oxidation-Grignard addition strategy has also been reported . Additionally, syntheses starting from d-mannitol10 and pipecolinic acid have been developed, highlighting the diverse methodologies employed to construct the epiquinamide skeleton.

Molecular Structure Analysis

The molecular structure of epiquinamide was determined using mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) analysis . The absolute configuration of the natural product was established as (1S,9aS)-1-acetamidoquinolizidine . The stereochemistry of the molecule is crucial for its biological activity, as demonstrated by the synthesis of various enantiomers and diastereomers .

Chemical Reactions Analysis

Epiquinamide has been synthesized through various chemical reactions that highlight the complexity of its bicyclic skeleton. Key reactions include N-acyliminium ion cyclizations , ring-closing metathesis 10, and Mitsunobu reactions . The use of sulfinimines and the formation of vicinal diamines have been applied to the synthesis of epiquinamide as well . These reactions are critical for the formation of the quinolizidine core and the introduction of the necessary stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of epiquinamide are closely related to its structure and have been explored through its synthesis and isolation. The compound's selectivity for nicotinic acetylcholine receptor subtypes was initially determined through bioassays . However, the reported bioactivity was later questioned, and synthetic epiquinamide was found to be inactive, suggesting that the physical properties such as receptor binding may differ between the natural and synthetic versions of the compound . The compound's synthesis from various starting materials also provides insights into its reactivity and the influence of different functional groups on its overall properties 10.

Wissenschaftliche Forschungsanwendungen

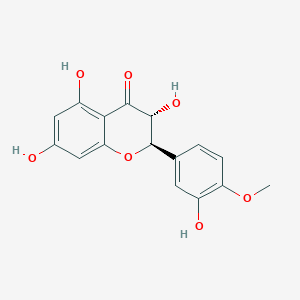

Conformational Analysis of Epiquinine

Researchers have analyzed the conformational potential energy surfaces of epiquinine in gas phase and water solution. This study, using semiempirical and ab initio levels of theory, found that the main conformation of epiquinine is distinct from its active parent compounds quinine and quinidine. This difference might explain the loss of activity in epiquinine and is crucial for molecular modeling studies in drug-receptor interactions (Silva, Oliveira, Dos Santos, & De Almeida, 2001).

Stereochemical Evaluation Against Plasmodium falciparum

Epiquinine's activity against Plasmodium falciparum, the parasite causing malaria, was found to be significantly lower than its parent compounds quinine and quinidine. This finding was attributed to the different three-dimensional configurations of these compounds, highlighting the importance of stereochemistry in antimalarial activity (Karle, Karle, Gerena, & Milhous, 1992).

Structural Differences with Other Cinchona Alkaloids

A comprehensive study revealed the main structural differences between therapeutically active Cinchona alkaloids like quinine and quinidine, and their inactive epimers, epiquinine and epiquinidine. The study emphasized the importance of torsion angles in defining the backbone and hydroxy conformation, which are critical for understanding the therapeutic activity of these compounds (Caner, Biedermann, & Agranat, 2003).

Crystal Structure and Antimalarial Activity

The crystal structure of 9-epiquinine hydrochloride was determined to understand its low antimalarial activity. This research disproved the hypothesis that 9-epiquinine prefers intramolecular hydrogen bonds, suggesting instead that the orientation of certain molecular groups affects its antimalarial effectiveness (Karle & Karle, 1992).

Epiquinamide Discovery

Epiquinamide, related to epiquinine, was isolated from a poison frog and initially thought to be a beta2-selective nicotinic acetylcholine receptor agonist. However, further research indicated that its reported activity was due to cross-contamination, demonstrating the challenges in natural product research and the importance of rigorous compound characterization (Fitch et al., 2009).

Heterogeneous Catalysis Research

Epiquinine has been studied in the context of heterogeneous catalysis, specifically in asymmetric Friedel–Crafts reactions. The study highlights the influence of the catalyst's structure on reaction selectivity and the effects of solvent and substrate dimensions on reaction outcomes (Yu et al., 2008).

Eigenschaften

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-FEBSWUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269906 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epiquinine | |

CAS RN |

72402-51-8, 572-60-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9S)-6'-methoxycinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M9989F55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

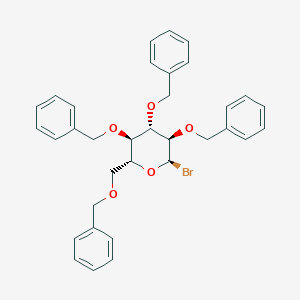

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

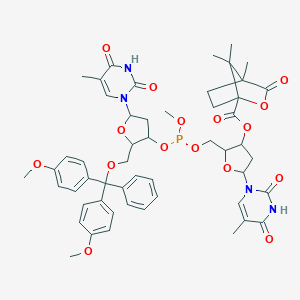

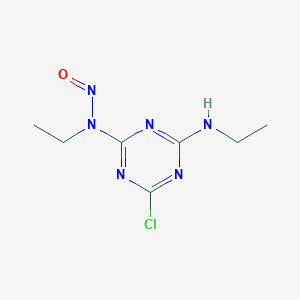

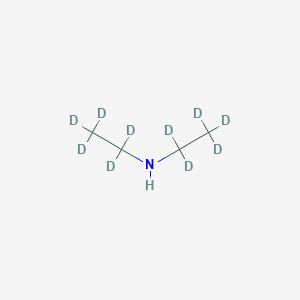

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)